molecular formula C11H15ClF3N B086060 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride CAS No. 1081-78-3

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride

Cat. No.: B086060
CAS No.: 1081-78-3
M. Wt: 253.69 g/mol
InChI Key: WLRUMJVHROEIQD-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride is a chemical compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-amine backbone. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.

Scientific Research Applications

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its biological activity, including potential effects on neurotransmitter systems.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and 2-methylpropan-2-amine.

    Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethyl)benzaldehyde with 2-methylpropan-2-amine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

    Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, converting the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Various amine derivatives.

    Substitution: Compounds with substituted trifluoromethyl groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
  • 2-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-amine hydrochloride
  • 2-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-2-amine hydrochloride

Uniqueness

Compared to similar compounds, 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-10(2,15)7-8-3-5-9(6-4-8)11(12,13)14;/h3-6H,7,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRUMJVHROEIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910625
Record name 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081-78-3
Record name Benzeneethanamine, alpha,alpha-dimethyl-4-(trifluoromethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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